Ac4GlcNAlk

Metabolic Oligosaccharide Engineering Glycoproteomics Bioorthogonal Chemistry

Standard metabolic reporters fail to capture low-abundance glycoproteins or require incompatible linker chemistry for PROTAC design. Ac4GlcNAlk solves both: - In mut-AGX1 cells: 10-fold increased cell surface labeling vs. WT, enabling detection of low-abundance O-GlcNAc proteins below standard fluorescence thresholds. - As alkyl-chain PROTAC linker: Superior membrane crossing over PEG linkers in PAMPA assays, optimizing intracellular degradation. - Distinct alkyne labeling pattern: Complements azide reporters (Ac4GlcNAz) for two-color orthogonal glycoproteomics.

Molecular Formula C19H25NO10
Molecular Weight 427.4 g/mol
Cat. No. B11827141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc4GlcNAlk
Molecular FormulaC19H25NO10
Molecular Weight427.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C
InChIInChI=1S/C19H25NO10/c1-6-7-8-15(25)20-16-18(28-12(4)23)17(27-11(3)22)14(9-26-10(2)21)30-19(16)29-13(5)24/h1,14,16-19H,7-9H2,2-5H3,(H,20,25)/t14-,16-,17-,18-,19?/m1/s1
InChIKeyPODQGPKRSTUNAT-ULAPBGCESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac4GlcNAlk – Metabolic Reporter and Alkyl PROTAC Linker


Ac4GlcNAlk (peracetylated N-4-pentynoylglucosamine) is a dual-utility alkyne-functionalized monosaccharide derivative that serves as a metabolic chemical reporter for glycoprotein labeling studies and as an alkyl chain-based PROTAC linker. The compound comprises a glucosamine core with peracetylated hydroxyl groups (1,3,4,6-tetra-O-acetyl) for enhanced cell permeability and an N-alkynyl (4-pentynoyl) side chain that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) bioorthogonal ligation [1]. In cells expressing engineered pyrophosphorylase mut-AGX1, Ac4GlcNAlk is efficiently converted to UDP-GlcNAlk and incorporated into GlcNAlk-containing glycoproteins . The compound is also commercially available as a PROTAC linker component of the alkyl chain class .

Metabolic Reporter Glycoprotein labeling via engineered pyrophosphorylase mut-AGX1 and CuAAC click chemistry
Bioorthogonal Handle Alkyne functional group enables copper-catalyzed azide-alkyne cycloaddition for detection or enrichment
PROTAC Linker Alkyl chain linker scaffold for targeted protein degradation degrader design

Why Ac4GlcNAlk Is Irreplaceable in Glycoengineering


Metabolic oligosaccharide engineering (MOE) reagents with different bioorthogonal handles (alkyne vs. azide) or natural counterparts (Ac4GlcNAc) are not functionally interchangeable. Ac4GlcNAlk exhibits a distinct metabolic fate: it is a weak MOE reagent under basal conditions but becomes highly efficient when the metabolic bottleneck at the pyrophosphorylase step is bypassed via expression of mut-AGX1, increasing labeling by one order of magnitude [1]. Furthermore, alkyne-tagged Ac4GlcNAlk and azide-tagged Ac4GlcNAz label different subsets of glycoproteins, with alkyne labeling a narrower, distinct set of O-GalNAc glycoproteins compared to the broader pattern observed with azide [1]. This differential glycosyltransferase substrate preference means that experimental outcomes—particularly the specific glycoproteins identified or visualized—depend critically on the choice of the reporter group.

Reporter Handle
Alkyne: labels specific O-GalNAc glycoprotein subset
Azide (Ac4GlcNAz): broader labeling pattern; glycoprotein profiles may shift
Enzyme Compatibility
mut-AGX1 co-expression enables efficient metabolic labeling
WT-AGX1 or standard cells: labeling efficiency may be substantially lower

Ac4GlcNAlk Comparative Performance Data


Labeling Efficiency: mut-AGX1 vs. WT-AGX1

Expression of the engineered pyrophosphorylase mut-AGX1 in K-562 cells enhances Ac4GlcNAlk-mediated cell surface labeling by one order of magnitude (10-fold) compared to cells expressing wild-type AGX1, as measured by flow cytometry after CuAAC with fluorescent azide [1].

Labeling Efficiency
Head-to-head
~10× increase
Supports mut-AGX1-dependent workflow
K-562 cells, 50 µM, flow cytometry
Metabolic Oligosaccharide Engineering Glycoproteomics Bioorthogonal Chemistry

Differential Glycoprotein Labeling vs. Ac4GlcNAz in GALE-KO Cells

In GALE-knockout K-562 cells, Ac4GlcNAlk (alkyne) exhibits a diffuse labeling pattern that resembles only a subset of the distinct band pattern observed with the azide-tagged analogue Ac4GlcNAz, as assessed by in-gel fluorescence after CuAAC [1]. This indicates that alkyne-tagged UDP-GlcNAlk labels a different, narrower set of O-GalNAc glycoproteins compared to the azide-tagged counterpart.

Glycoprotein Labeling
Head-to-head
Diffuse, fewer bands vs Distinct multiple bands
Labels narrower O-GalNAc subset
GALE-KO cells, in-gel fluorescence
Glycobiology O-GlcNAc Click Chemistry

LogP and DMSO Solubility vs. Ac4GlcNAz

Ac4GlcNAlk exhibits a calculated LogP of 0.6 and DMSO solubility of 100 mM . In comparison, Ac4GlcNAz has a reported DMSO solubility of 100 mg/mL (approximately 232 mM based on MW 430.37) . The lower lipophilicity and higher aqueous solubility of Ac4GlcNAz may favor certain aqueous biological assays, while Ac4GlcNAlk's slightly higher LogP could enhance membrane partitioning in cellular uptake studies.

Physicochemical Profile
Data to verify
LogP 0.6 · DMSO 100 mM
Lipophilicity and solubility context
Calculated LogP; DMSO solubility measured, no peer-reviewed comparator
Physicochemical Characterization Solubility Lipophilicity

PROTAC Linker Membrane Permeability: Alkyl vs. PEG

As an alkyl chain-based PROTAC linker, Ac4GlcNAlk belongs to a class that has been shown in comparative permeability studies to outperform PEGylated analogues at matched lipophilicity in parallel artificial membrane assays [1]. Replacing ether oxygens with methylene groups reduces topological polar surface area and allows the degrader to assume a more compact conformation favorable for passive diffusion across lipid bilayers. While direct head-to-head data for Ac4GlcNAlk itself are not available, this class-level evidence supports its selection when membrane permeability is a critical design parameter.

Linker Permeability
Class-level
Alkyl chain linkers may outperform PEG in PAMPA
May support permeability design
No compound-specific data available
PROTAC Targeted Protein Degradation Linker Chemistry

Ac4GlcNAlk Optimal Applications


High-Sensitivity Glycoproteomics Using mut-AGX1

Researchers aiming to identify O-GlcNAc-modified proteins with maximal sensitivity should employ Ac4GlcNAlk in cell lines stably expressing mut-AGX1. The 10-fold enhancement in cell surface labeling (compared to WT-AGX1) enables detection of low-abundance glycoproteins that would otherwise fall below the fluorescence threshold in flow cytometry or in-gel fluorescence assays [1].

Orthogonal Labeling Complementing Azide Probes

When investigating the full repertoire of O-GalNAc glycoproteins, Ac4GlcNAlk serves as a complementary tool to azide-tagged reporters. Its distinct labeling pattern in GALE-KO cells allows researchers to probe a specific subset of glycoproteins that are not efficiently captured by Ac4GlcNAz, enabling two-color, orthogonal labeling strategies in multiplexed glycoproteomics experiments [1].

PROTAC Linker Design for Enhanced Membrane Permeability

In early-stage PROTAC design, when cellular permeability data indicate that a PEG linker impairs passive diffusion, substituting with the alkyl-chain linker Ac4GlcNAlk may improve membrane crossing. This selection is supported by class-level evidence showing alkyl-linked degraders outperform PEGylated counterparts in PAMPA assays, making Ac4GlcNAlk a strategic choice for optimizing intracellular degradation activity [2].

Application
Selection Property
Validation Focus
High-sensitivity O-GlcNAc glycoproteomics
mut-AGX1 co-expression compatibility
Fluorescence-based labeling optimization
Orthogonal dual-color glycoproteomics
Alkyne reporter specificity for O-GalNAc subset
Gel-based band pattern comparison
PROTAC linker design for cell permeability
Alkyl chain linker class permeability profile
Cell permeability assessment

Technical Documentation Hub

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